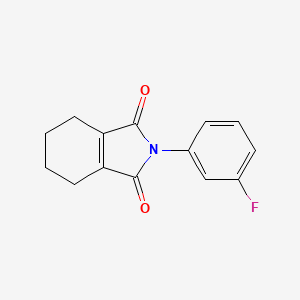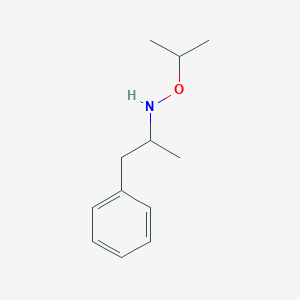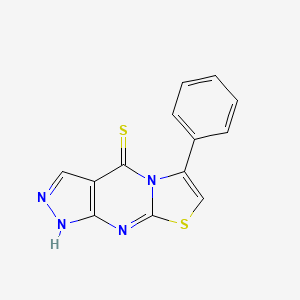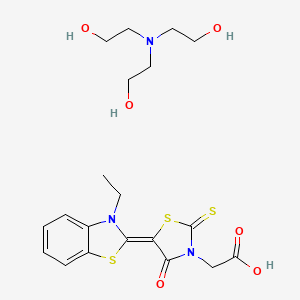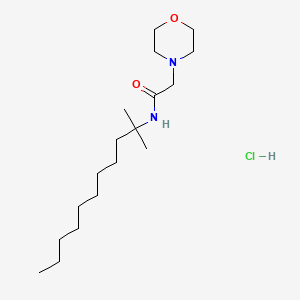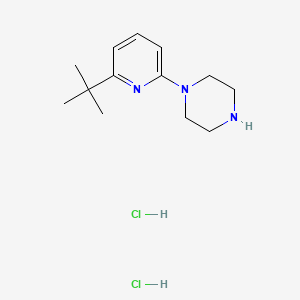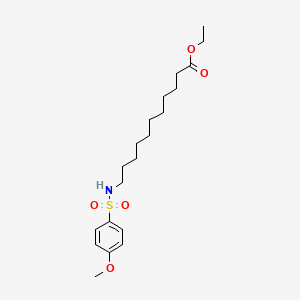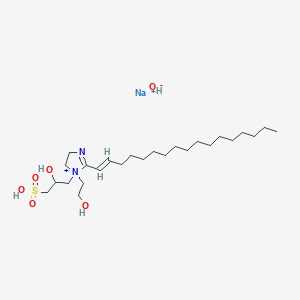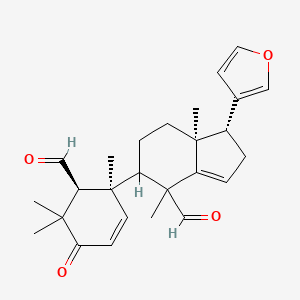
Dysobindialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.
Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.
Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .
Eigenschaften
CAS-Nummer |
90365-38-1 |
|---|---|
Molekularformel |
C26H32O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
InChI-Schlüssel |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
Isomerische SMILES |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
Kanonische SMILES |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
